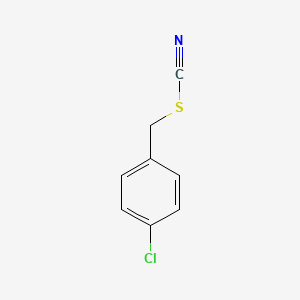
N-(2-氨基苯基)-4-甲基苯磺酰胺
描述
Synthesis Analysis
While specific synthesis methods for “N-(2-Aminophenyl)-4-methylbenzenesulfonamide” are not available, similar compounds are often synthesized through condensation reactions . For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .科学研究应用
分子结构与计算研究
- Murthy 等人(2018 年)进行的一项研究重点关注类似磺酰胺分子 N-(2,5-二甲基-4-硝基苯基)-4-甲基苯磺酰胺 (NDMPMBS) 的合成、表征和计算研究。该研究包括单晶 X 射线衍射 (SCXRD) 和各种光谱工具进行结构表征。他们还使用密度泛函理论 (DFT) 和分子动力学 (MD) 模拟研究了结构和电子性质,深入了解了晶态中分子间相互作用的性质 (Murthy 等人,2018 年).
合成与药理评价
- Mahdi(2008 年)探索了与甲芬那酸羧基结合的 4-氨基苯磺酰胺的氨基衍生物的合成。这项研究旨在评估这些化合物作为潜在的抗炎剂。在蛋清诱导的大鼠水肿模型中测试了体内急性抗炎活性,结果显示爪水肿明显减少 (Mahdi,2008 年).
合成与结构特征
- Nikonov 等人(2019 年)的研究涵盖了 N-[(2-(三甲基甲硅烷基)氧基)苯基]-4-甲基苯磺酰胺的合成和结构研究。这项工作包括 X 射线单晶分析和 DFT 计算,包括分子轨道 (MO) 和自然键轨道 (NBO) 分析。它通过 FTIR 光谱提供了对这些化合物在溶液中自缔合的见解 (Nikonov 等人,2019 年).
抗胆碱酯酶和抗氧化活性
- Mphahlele 等人(2021 年)的一项研究调查了 N-(2-乙酰基-4-(苯乙烯基)苯基)-4-苯磺酰胺衍生物的抗胆碱酯酶和抗氧化活性。这项研究包括使用核磁共振、质谱和 X 射线衍射技术进行结构测定。对这些化合物对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的抑制效果以及它们的抗氧化效果进行了评估 (Mphahlele 等人,2021 年).
晶体学表征
- Stenfors 和 Ngassa(2020 年)描述了 N-烯丙基-N-苄基-4-甲基苯磺酰胺的合成和晶体学表征。该研究重点关注磺酰胺的苄基化和取代的 N-苄基-4-甲基苯磺酰胺的一锅合成方法的开发。通过单晶 X 射线衍射获得晶体结构,揭示了正交空间群和其他分子参数 (Stenfors 和 Ngassa,2020 年).
作用机制
Target of Action
t-Sulfonamidine, also known as 2-(p-Tolylsulfonylamino)aniline or N-(2-Aminophenyl)-4-methylbenzenesulfonamide, primarily targets the bacterial enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and multiplication .
Mode of Action
t-Sulfonamidine acts as a competitive inhibitor of DHPS . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for DHPS, and binds to the enzyme’s active site, preventing PABA from attaching and thus inhibiting the synthesis of folic acid . This results in the disruption of bacterial growth and multiplication .
Biochemical Pathways
The inhibition of DHPS disrupts the folic acid metabolism cycle . Folic acid is essential for the synthesis of nucleic acids in bacteria. When its production is hindered, it leads to a halt in DNA synthesis and cell division . This affects various biochemical pathways and their downstream effects, ultimately inhibiting the growth and multiplication of bacteria .
Pharmacokinetics
The pharmacokinetics of sulfonamides, including t-Sulfonamidine, involve absorption, distribution, metabolism, and excretion (ADME). Most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Sulfonamides are metabolized by acetylation-deacetylation reactions and by hydroxylation . Renal excretion mechanisms of sulfonamides and their metabolites are governed by the molecular structure and kidney architecture .
Result of Action
The result of t-Sulfonamidine’s action is the inhibition of bacterial growth and multiplication . By competitively inhibiting DHPS and disrupting the folic acid metabolism cycle, t-Sulfonamidine prevents the synthesis of nucleic acids, halting DNA synthesis and cell division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of t-Sulfonamidine. Moreover, the overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin . A key determinant feature of this allergic response involves substitution at the N4 arylamine group position .
属性
IUPAC Name |
N-(2-aminophenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUNQTJQZYZXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063105 | |
| Record name | Benzenesulfonamide, N-(2-aminophenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminophenyl)-4-methylbenzenesulfonamide | |
CAS RN |
3624-90-6 | |
| Record name | N-(2-Aminophenyl)-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3624-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-(p-Toluenesulfonamido)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003624906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | t-Sulfonamidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, N-(2-aminophenyl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, N-(2-aminophenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-AMINOPHENYL)-P-TOLUENESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-(P-TOLUENESULFONAMIDO)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUD32GU27R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes T-Sulfonamidine particularly interesting for copper analysis?
A1: T-Sulfonamidine demonstrates high specificity as a precipitant for copper(II) ions. [] This means it can selectively bind to and separate copper ions from a solution, even in the presence of other metal ions. This characteristic makes it a valuable reagent for both qualitative and quantitative analysis of copper. [, ]
Q2: Are there any studies on the structural characterization of the copper complex formed with T-Sulfonamidine?
A2: While the provided abstracts mention the use of T-Sulfonamidine as a reagent for copper analysis, they do not delve into the specific structural characterization of the resulting copper complex. Further research, potentially using techniques like X-ray crystallography or spectroscopic analyses, would be needed to elucidate the exact structure of this complex.
Q3: Can you elaborate on the applications of T-Sulfonamidine in gravimetric determination?
A3: One of the papers highlights the application of T-Sulfonamidine in the gravimetric determination of cupric ions. [] Gravimetric analysis involves separating an analyte (in this case, copper) from a solution by precipitation and measuring the mass of the precipitate. The specificity of T-Sulfonamidine for copper(II) allows for accurate and precise determination of copper content in various samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















